molecular formula C19H18N2O4 B2637163 5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol CAS No. 896071-35-5

5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol

Cat. No.: B2637163
CAS No.: 896071-35-5
M. Wt: 338.363
InChI Key: NRIWMIKOPSWESM-UHFFFAOYSA-N
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Description

5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol is a complex organic compound with a unique structure that combines methoxyphenoxy and methylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 2-chloro-5-methylpyrimidine in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol is unique due to the combination of methoxyphenoxy and methylpyrimidinyl groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-20-11-18(25-17-7-5-4-6-16(17)24-3)19(21-12)14-9-8-13(23-2)10-15(14)22/h4-11,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIWMIKOPSWESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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